Product packaging for MDL 72222(Cat. No.:)

MDL 72222

Cat. No.: B1232626
M. Wt: 314.2 g/mol
InChI Key: MNJNPLVXBISNSX-CHWSQXEVSA-N
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Description

Historical Context of 5-HT3 Receptor Antagonist Development

The journey to understanding the 5-HT3 receptor and its antagonists began in 1957 when John Gaddum and Zuleika P. Picarelli proposed the existence of two distinct serotonin (B10506) receptor subtypes, which they named M and D receptors. wikipedia.org The 5-HT3 receptor was later identified as corresponding to the M receptor. wikipedia.org In the 1970s, researchers noted that metoclopramide (B1676508) and cocaine acted as weak antagonists at this receptor. wikipedia.org A significant breakthrough came when John Fozard and Maurice Gittos synthesized MDL 72222, the first potent and highly selective 5-HT3 receptor antagonist. wikipedia.org This discovery was spurred by the observation that the antiemetic effects of high-dose metoclopramide were linked to its antagonism of 5-HT at the M receptor. nih.gov The development of this compound and other selective antagonists like ICS 205-930 revolutionized the treatment of nausea and vomiting, particularly that induced by chemotherapy. wikipedia.orgnih.gov Several compounds related to this compound were subsequently synthesized, leading to the approval of drugs like tropisetron (B1223216) and dolasetron. wikipedia.org

This compound as a Prototypical Research Tool in Serotonergic Studies

This compound's high selectivity and potency for the 5-HT3 receptor have made it an invaluable tool in neuropharmacological research. nih.gov Its primary application lies in investigating the physiological and behavioral roles of the 5-HT3 receptor. wikipedia.org Researchers have utilized this compound to probe the involvement of this receptor in a wide array of processes, including pain, anxiety, and addiction. scribd.commdpi.comoup.com For instance, studies using animal models have employed this compound to explore the analgesic potential of targeting 5-HT3 receptors in various pain states. scribd.commdpi.com It has also been instrumental in studying the receptor's role in the mechanisms of action of drugs of abuse. wikipedia.org

Significance of this compound in Elucidating Serotonin System Function

The use of this compound has significantly contributed to our understanding of the complex functions of the serotonin system. By selectively blocking 5-HT3 receptors, researchers can dissect the specific contributions of this receptor subtype to various physiological and pathological processes.

Key Research Findings with this compound:

Research AreaKey FindingSpeciesReference
Pain Blocked the analgesic effect of various treatments in models of neuropathic pain.Rats mdpi.com
Addiction Suppressed voluntary ethanol (B145695) consumption in alcohol-preferring rats.Rats oup.comabcam.com
Anxiety Showed potential anxiolytic effects in animal models.Mice scielo.brufmg.br
Dopamine (B1211576) Interaction Reversed the increase in striatal dopamine levels induced by methamphetamine.Mice nih.gov
Cognition Modulated anxiety and enhanced cognitive performance in animal models.Animal Models scribd.com

These studies, among others, have highlighted the diverse roles of the 5-HT3 receptor. For example, research has shown that this compound can block the stimulation of certain nerve fibers by serotonin, providing insights into reflexes and sensory processing. nih.gov Furthermore, its use in conjunction with other pharmacological agents has helped to delineate the interactions between the serotonin and dopamine systems. nih.gov Studies have shown that while this compound has a high affinity for the 5-HT3 receptor, it is largely inactive at dopamine D2 receptors. nih.gov This selectivity is crucial for isolating the effects of 5-HT3 receptor blockade.

The antagonistic properties of this compound have been characterized in various tissues. For instance, on the rabbit isolated heart, it potently antagonized responses mediated by 5-HT receptors on sympathetic nerve terminals. nih.gov In anesthetized rats, it effectively blocked the Bezold-Jarisch reflex induced by 5-HT. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H17Cl2NO2 B1232626 MDL 72222

Properties

Molecular Formula

C15H17Cl2NO2

Molecular Weight

314.2 g/mol

IUPAC Name

[(1R,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3,5-dichlorobenzoate

InChI

InChI=1S/C15H17Cl2NO2/c1-18-12-2-3-13(18)8-14(7-12)20-15(19)9-4-10(16)6-11(17)5-9/h4-6,12-14H,2-3,7-8H2,1H3/t12-,13-/m1/s1

InChI Key

MNJNPLVXBISNSX-CHWSQXEVSA-N

Isomeric SMILES

CN1[C@@H]2CC[C@@H]1CC(C2)OC(=O)C3=CC(=CC(=C3)Cl)Cl

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C3=CC(=CC(=C3)Cl)Cl

Pictograms

Acute Toxic

Synonyms

1 alphaH,3 alphaH,5 alphaH-tropan-3-yl-3,5-dichlorobenzoate
bemesetron
MDL 72222
MDL 72699
MDL-72222
MDL-72699

Origin of Product

United States

Pharmacological Characterization and Molecular Mechanisms of Mdl 72222

Receptor Binding Profile and Selectivity for 5-HT3 Receptors

MDL 72222 exhibits a high affinity and selectivity for 5-HT3 receptors, distinguishing it from other serotonin (B10506) receptor subtypes and other neurotransmitter receptors. This selectivity is crucial for its use as a research tool to probe the specific functions mediated by the 5-HT3 receptor.

Affinity and Potency Studies in Isolated Systems

Studies in isolated systems have demonstrated the potent antagonistic effects of this compound at 5-HT3 receptors. On the rabbit isolated heart, this compound acted as a potent antagonist of responses mediated through 5-HT receptors present on terminal sympathetic fibers, with a threshold for antagonism around 0.1 nM. The negative logarithm of the molar concentration of this compound required to reduce the chronotropic response to twice an ED50 of 5-HT to that of the ED50 was reported as 9.27. In cultured rat cortical cells, this compound concentration-dependently reduced hydrogen peroxide-induced neurotoxicity, showing a maximal effect of 74.9 ± 2.4% at 1 μM. This compound is described as a selective 5-HT3 receptor antagonist with an IC50 of 0.33 nM.

In the mouse isolated ileum, this compound caused rightward displacement of the concentration-response curves to 5-HT, indicative of competitive antagonism, with an apparent pKB value of 8.65 ± 0.35. Higher concentrations of this compound resulted in a progressive reduction in maximum responses in this preparation.

Competitive Binding Analyses with Other Ligands

Competitive binding studies further illustrate the affinity and selectivity of this compound. In assays using [3H]RS-42358-197 to label 5-HT3 receptors in murine brain and ileum membranes, this compound displaced the radioligand with an affinity lower than that of (R)-YM060, (S)-zacopride, and (R)-zacopride, but higher than 2-methyl-5-HT. This established a pharmacological profile consistent with binding to the 5-HT3 receptor.

Another study using [3H]granisetron binding implicated specific residues in the ligand-binding domain of the 5-HT3A receptor as important for antagonist affinity. A mutation (W89F) resulted in a reduction in affinity for several antagonists, including this compound.

While this compound demonstrates high selectivity for 5-HT3 receptors, studies have also examined its interaction with other receptors. Responses to the nicotine (B1678760) receptor agonist, dimethylphenylpiperazinum iodine (DMPP), were inhibited by this compound only at concentrations more than 1000 times those necessary to inhibit 5-HT-mediated responses, highlighting its selectivity.

Mechanisms of 5-HT3 Receptor Antagonism

This compound exerts its antagonistic effects by blocking the activity of the 5-HT3 receptor, which is a ligand-gated ion channel. This blockade prevents the influx of cations that would normally occur upon activation by serotonin.

Ion Channel Modulation by this compound

As a 5-HT3 receptor antagonist, this compound modulates the ion channel activity of the receptor. It inhibits the current activated by 5-HT by binding to the receptor, thereby preventing or reducing the flow of ions through the channel pore. Studies using cysteine substitutions in the M2 domain of the 5-HT3A receptor have provided insights into the interaction of this compound with the channel. This compound was found to inhibit the current activated by MTSET in certain mutants. In the presence of this compound, MTSET treatment did not irreversibly alter the amplitude of the 5-HT-induced current for some mutants, suggesting that this compound can influence the accessibility of residues within the channel pore in the closed state.

This compound has also been used to investigate spontaneous channel activity in mutant 5-HT3A receptors. In cells expressing the V291S receptor, this compound reversibly inhibited holding currents, which is indicative of spontaneous activity in this mutant. This inhibition suggests that this compound can interact with the receptor in a state that is not fully closed.

Ligand-Gated Ion Channel Superfamily Interactions

The 5-HT3 receptor belongs to the Cys-loop ligand-gated ion channel (LGIC) superfamily, which also includes nicotinic acetylcholine (B1216132) (nACh), GABAA, and glycine (B1666218) receptors. These receptors share structural similarities, including a pentameric arrangement of subunits with a central ion pore. This compound's action is specific to the 5-HT3 receptor within this superfamily. While this compound is a potent antagonist at 5-HT3 receptors, it shows significantly lower potency at other LGICs like nicotinic acetylcholine receptors. This selectivity underscores its utility in distinguishing 5-HT3 receptor-mediated effects from those mediated by other members of the LGIC superfamily.

Neurotransmitter System Modulation by this compound

Beyond its direct antagonism of 5-HT3 receptors, this compound can indirectly modulate other neurotransmitter systems due to the widespread distribution of 5-HT3 receptors and their influence on neuronal activity. 5-HT3 receptors are located both pre- and postsynaptically and can modulate the release of various neurotransmitters, including dopamine (B1211576), GABA, substance P, and acetylcholine.

By blocking 5-HT3 receptors, this compound can influence the release or activity of these neurotransmitters. For instance, the serotonergic system can modulate glutamate (B1630785) neurotransmission through various receptors, including 5-HT3 receptors. Blocking 5-HT3 receptors with this compound can therefore indirectly impact glutamatergic signaling.

Studies have also investigated the role of 5-HT3 receptors in modulating dopamine neurotransmission. While some reports on the effect of 5-HT3 receptor activity on dopamine release are inconsistent, blocking or stimulating several 5-HT receptor subtypes, including 5-HT3, can modulate the neurochemical and behavioral effects of certain drugs. This compound has been shown to attenuate some neurochemical and behavioral effects induced by cocaine and mazindol in rats, suggesting an interaction with dopaminergic pathways modulated by 5-HT3 receptors.

Furthermore, 5-HT3 receptors are involved in pain pathways, and their activation can enhance nociceptive transmission. Studies have shown that this compound can reduce pain sensitivity in models, likely by blocking 5-HT3 receptors and preventing serotonin-induced sensitization of pain pathways. This indicates an indirect modulation of pain-related neurotransmission.

Dopamine Neurotransmission Regulation

This compound's interaction with the 5-HT3 receptor has significant implications for dopamine neurotransmission. The 5-HT3 receptor is known to modulate dopaminergic function in several brain pathways. nih.gov

Effects on Extracellular Dopamine Levels in Striatal Regions

Studies utilizing microdialysis techniques in rats have investigated the effects of this compound on extracellular dopamine levels in striatal regions, including the nucleus accumbens and dorsal striatum. This compound has been shown to attenuate increases in extracellular dopamine concentrations induced by certain substances, such as cocaine and amphetamine, in these areas. nih.govresearchgate.net The potency of this attenuation by this compound can vary depending on the specific substance increasing dopamine levels, potentially due to differing primary mechanisms by which these substances elevate extracellular dopamine. nih.govresearchgate.net For instance, this compound dose-dependently attenuated cocaine-induced elevations of extracellular dopamine in both the nucleus accumbens and dorsal striatum. nih.gov this compound also attenuated amphetamine-induced elevation of extracellular dopamine concentration in both brain areas, but at a higher dose. nih.govresearchgate.net

Influence on Mesolimbic Dopamine Pathway Activity

The mesolimbic dopamine pathway, projecting from the ventral tegmental area (VTA) to the nucleus accumbens and prefrontal cortex, is critically involved in reward and motivation. oup.combiomolther.org 5-HT3 receptors are known to play a role in regulating the activity of mesolimbic dopamine neurons. scispace.comcapes.gov.br this compound, as a 5-HT3 receptor antagonist, has been shown to influence this pathway. Research suggests that this compound can attenuate certain effects mediated by the mesolimbic dopamine system, such as psychostimulant-induced locomotor activity. uliege.be Studies have indicated that this compound can attenuate the increase in nucleus accumbens dopamine release and associated behaviors induced by certain stimuli, suggesting a specific involvement of 5-HT3 receptor activation in this region. researchgate.net

Interaction with Dopamine Receptor-Mediated Processes

While this compound is primarily a 5-HT3 receptor antagonist, its influence on dopamine neurotransmission can indirectly affect dopamine receptor-mediated processes. However, studies have shown that this compound generally displays low or negligible affinity for dopamine D1 and D2 receptors. nih.govnih.gov For instance, in binding studies, this compound showed nanomolar affinity for the 5-HT3 site but was inactive at dopamine D2 receptors at much higher concentrations. nih.gov This suggests that its effects on dopamine neurotransmission are likely mediated through its primary action on 5-HT3 receptors, which in turn modulate dopamine release or neuronal activity, rather than through direct interaction with dopamine receptors. nih.govnih.gov

Gamma-Aminobutyric Acid (GABA)ergic System Interactions

There is evidence suggesting interactions between 5-HT3 receptors and the GABAergic system. GABA is the primary inhibitory neurotransmitter in the central nervous system. researchgate.net Studies have indicated that 5-HT3 receptor antagonists like this compound can influence GABAergic neurotransmission. For example, this compound has been shown to affect GABA concentration in certain contexts, such as in the spinal cord. mdpi.com Research suggests that spinal 5-HT3 and GABA receptor systems can interact to mediate certain types of pain. nih.gov Furthermore, studies investigating the effects of this compound on behavioral responses have implicated the involvement of GABA(A) benzodiazepine (B76468) binding sites in the attenuating effects of the 5-HT3 antagonist. nih.gov This suggests that the influence of this compound on behavior may, in part, be mediated through interactions with the GABAergic system, potentially at GABA(A) receptors. nih.gov this compound has also been shown to reduce dopamine responses in certain neurons, and this effect was reduced by GABA(B) receptor activation, suggesting a potential interplay between 5-HT3, dopamine, and GABA(B) systems in specific neuronal contexts. physiology.org

Electrophysiological Investigations of this compound Action

Electrophysiological studies have been crucial in elucidating the effects of this compound on neuronal activity and its interaction with 5-HT₃ receptors. These investigations often employ techniques such as whole-cell voltage-clamp and extracellular recordings in various neuronal preparations. researchgate.netnih.govnih.gov

Effects on Neuronal Excitability in Central Nervous System Regions

Research has explored the impact of this compound on neuronal excitability within the central nervous system (CNS). Studies using in vitro rat hippocampal slices, for instance, have investigated the influence of serotoninergic antagonists, including this compound, on the excitability of CA1 pyramidal neurons. While another serotonin antagonist, zacopride (B1682363), produced multiple population spikes, this compound (at 30 µM) did not have this effect on orthodromically evoked field potentials. nih.gov This suggests differential actions of 5-HT receptor antagonists on hippocampal neuronal excitability.

Furthermore, investigations into the mechanisms of analgesia in the spinal cord have indicated a relationship between spinal 5-HT receptors and GABAergic neurons. This compound, as a 5-HT₃ receptor antagonist, has been shown to partially block the increase in GABA concentration induced by nih.gov-shogaol in the spinal dorsal horn in mice, suggesting an involvement of 5-HT₃ receptors in this GABAergic modulation, which in turn affects neuronal excitability related to pain processing. mdpi.com

Modulation of Postsynaptic Potentials

This compound has been shown to modulate postsynaptic potentials, particularly those mediated by 5-HT₃ receptors. In studies on guinea pig inferior mesenteric ganglion neurons, this compound was found to completely inhibit the fast depolarization induced by 2-methyl-5-HT, a 5-HT₃ receptor agonist, while having little effect on the slow depolarization or the late slow excitatory postsynaptic potential (ls-EPSP). nih.gov This indicates that the fast depolarizing component in these neurons is mediated by 5-HT₃ receptors and is blocked by this compound.

In the context of synaptic enhancement between neurons, this compound has been observed to decrease the amplitude of excitatory postsynaptic potentials (EPSPs) in a dose-dependent manner. psu.edu This effect is consistent with its role as a 5-HT₃ receptor antagonist, reducing the excitatory influence mediated by these receptors at the synapse.

Studies on Isolated Neurons and Tissue Slices

Electrophysiological studies utilizing isolated neurons and tissue slices have provided detailed insights into this compound's actions. Whole-cell voltage-clamp electrophysiology on cells expressing 5-HT₃A receptors, including neuronal ND7/23 cells, has demonstrated that prolonged exposure to this compound can lead to the up-regulation of 5-HT₃A receptors in a time- and concentration-dependent manner. researchgate.netnih.gov This phenomenon was observed for both recombinant human and rodent receptors and endogenous receptors in neuronal cell lines.

Studies on rabbit nodose ganglion neurons in culture using patch-clamp techniques have shown that this compound (bemesetron) concentration-dependently antagonized inward currents produced by the application of 5-HT, further confirming its blocking action at neuronal 5-HT₃ receptors. nih.gov

In isolated rat stomach preparations, this compound has been used to investigate the role of 5-HT₃ receptors in gastric acid secretion. While this compound itself did not significantly affect spontaneous acid secretion, it blocked the inhibitory effect of the 5-HT₃ receptor agonist 2-methyl-5-HT on stimulated acid secretion, suggesting a role for 5-HT₃ receptors in modulating gastric function through neuronal and non-neuronal pathways. researchgate.netpsu.edu

Studies on isolated mouse ileum have also utilized this compound to characterize neuronally located 5-HT₃ receptors mediating contractile responses. This compound caused a rightward shift of the concentration-response curves to 5-HT, indicating its antagonist activity at these receptors in this tissue. nih.gov

The following table summarizes some key electrophysiological findings related to this compound:

PreparationThis compound ConcentrationObserved EffectRelevant Receptor/MechanismSource
Rat Hippocampal Slices (CA1)30 µMNo effect on orthodromically evoked field potentialsSerotoninergic receptors nih.gov
Mouse Spinal Dorsal HornNot specifiedPartially blocked nih.gov-shogaol-induced increase in GABA concentration5-HT₃ receptors, GABAergic neurons mdpi.com
Guinea Pig Inferior Mesenteric Ganglion NeuronsNot specifiedCompletely inhibited fast depolarization induced by 2-methyl-5-HT5-HT₃ receptors nih.gov
Neuronal ND7/23 cellsVariedTime- and concentration-dependent up-regulation of endogenous 5-HT₃ receptors5-HT₃A receptors researchgate.netnih.gov
Rabbit Nodose Ganglion Neurons in CultureVariedConcentration-dependent antagonism of 5-HT-evoked inward currents5-HT₃ receptors nih.gov
Isolated Rat Stomach1 µMBlocked 2-methyl-5-HT induced inhibition of stimulated acid secretion5-HT₃ receptors (neuronal and non-neuronal) researchgate.netpsu.edu
Isolated Mouse Ileum10 nM – 1 µMRightward shift of 5-HT concentration-response curvesNeuronally located 5-HT₃ receptors nih.gov

Preclinical Research Applications of Mdl 72222 in Animal Models

Research on Neurological and Psychiatric Endpoints

Affective and Mood Disorders Research

The involvement of the 5-HT3 receptor in the pathophysiology of mood disorders has been a significant area of research, with MDL 72222 serving as a critical pharmacological tool.

Behavioral despair models, such as the Forced Swim Test (FST) and Tail Suspension Test (TST), are widely used to screen for potential antidepressant activity. wikipedia.orgscielo.br In these paradigms, a reduction in immobility time is interpreted as an antidepressant-like effect.

Research has demonstrated that this compound exhibits antidepressant-like properties in these models. In the mouse tail suspension test, this compound has been shown to produce anti-immobility effects when administered alone. nih.govresearchgate.net Furthermore, studies have reported that when combined with other agents, such as ketamine, this compound can enhance antidepressant-like actions. nih.gov The compound has been noted to reduce the duration of immobility in the mouse TST, and this effect was augmented by ketamine. researchgate.net General findings also support the antidepressant-like activity of this compound in the forced swim test. researchgate.netscilit.com

Table 1: Effects of this compound in Behavioral Despair Models

Animal Model Effect of this compound Key Finding
Tail Suspension Test (Mice) Anti-immobility effect Reduced duration of immobility when given alone and in combination with ketamine. nih.govresearchgate.net

Beyond acute behavioral despair models, research has explored the effects of this compound on a broader range of depression-related phenotypes, often induced by chronic stress protocols which are considered to have high validity in modeling depressive states. wikipedia.org These phenotypes can include anhedonia, the inability to experience pleasure, which is a core symptom of depression. wikipedia.orgscholaris.ca

Studies have indicated that chronic stress can induce depressive-like behaviors in animal models, such as anhedonia, which can be assessed through paradigms like the sucrose (B13894) preference test. wikipedia.orgmdpi.com The 5-HT3 receptor has been implicated in these processes, and antagonists like this compound are used to investigate this relationship. For instance, research has explored the role of 5-HT3 antagonists in models of anhedonia. psu.edu While direct studies on this compound's effect on chronic stress-induced anhedonia are a specific area of investigation, the broader class of 5-HT3 antagonists has been examined for its potential to reverse such depression-related phenotypes. cambridge.org

Antidepressant-Like Effects in Behavioral Despair Models

Anxiety-Related Behaviors and Mechanisms

Animal models of anxiety are crucial for screening compounds with potential anxiolytic activity. scielo.br The elevated plus-maze (EPM) and the light-dark box test are two of the most widely used apparatuses for this purpose, capitalizing on the natural aversion of rodents to open, elevated, and brightly lit spaces. scielo.brresearchgate.netsemanticscholar.org

This compound has demonstrated anxiolytic-like effects in these models. In the light-dark box test in rats, where an increase in time spent in the light compartment is indicative of reduced anxiety, this compound was found to significantly reduce the anxiety-like behavior induced by the anxiogenic compound m-chlorophenyl-piperazine (mCPP). nih.govresearchgate.net Similarly, in the elevated plus-maze, which assesses anxiety by measuring the proportion of time spent and entries made into the open, unprotected arms versus the enclosed arms, 5-HT3 antagonists including this compound have been shown to attenuate defensive behaviors, suggesting an anxiolytic effect. scielo.brufmg.br Some studies suggest that while spatiotemporal measures might not always show an effect, ethological measures such as risk assessment can be modulated by 5-HT3 antagonists. researchgate.net

Table 2: Anxiolytic-Like Effects of this compound in Animal Models

Anxiety Model Animal Key Finding
Light-Dark Box Test Rats Reduced mCPP-induced anxiety-like behavior. nih.govresearchgate.net

Cognitive Function and Learning Paradigms

The serotonergic system, including the 5-HT3 receptor, is known to play a modulatory role in various cognitive processes, such as learning and memory. nih.gov These functions are investigated in animal models using a variety of behavioral paradigms.

Research indicates that this compound may have a role in modulating cognitive performance in animal models. scribd.com Studies have investigated its effects in various learning and memory tasks. For instance, in a visual pattern discrimination task in rats, pretreatment with this compound did not reverse the cognitive impairments induced by acute ethanol (B145695) exposure, suggesting that the amnestic effects of ethanol are not mediated by the 5-HT3 receptor in this context. nih.govnih.gov However, the same study noted that this compound did attenuate ethanol-induced hyperlocomotion. nih.govnih.gov

Other research points to a potential cognitive-enhancing role for 5-HT3 antagonists. scribd.com Blockade of the 5-HT3 receptor has been explored in models of neurotoxicity. nih.gov The compound has also been utilized in cognitive paradigms such as the novel object recognition task, which assesses recognition memory in rodents. researcher.lifebrainlabs.org.il

Influence on Impulsivity and Decision-Making

The role of the 5-HT3 receptor in impulsivity and decision-making has been investigated in preclinical animal models using the selective antagonist this compound. Impulsivity is a complex behavioral construct, often divided into impulsive action (a failure of motor inhibition) and impulsive choice (the preference for smaller, immediate rewards over larger, delayed ones).

In rat models of impulsive choice, such as delay-discounting tasks where animals choose between immediate small rewards and delayed larger rewards, selective blockade of the 5-HT3 receptor with this compound did not produce significant effects on reinforcer choice. This suggests that the 5-HT3 receptor may not be a primary mediator of this form of decision-making. Furthermore, studies investigating m-chlorophenylpiperazine (mCPP)-induced anxiety in a light-dark box test in rats found that this compound could reduce the anxiogenic effect of mCPP. researchgate.net

Research has also explored the 5-HT3 receptor's role in the context of substance abuse, where impulsivity is a key feature. In studies examining the neurochemical effects of cocaine, pretreatment with this compound was found to dose-dependently attenuate cocaine-induced increases in extracellular dopamine (B1211576) in the nucleus accumbens and dorsal striatum of rats. nih.gov This indicates that 5-HT3 receptors are involved in modulating the reinforcing and locomotor-activating effects of psychostimulants, which are linked to impulsive behaviors.

Table 1: Research Findings on this compound in Impulsivity and Decision-Making Models

Animal ModelTask/ParadigmKey Finding with this compoundImplication
RatDelay-Discounting TaskNo significant effect on reinforcer choice.Suggests 5-HT3 receptor blockade does not primarily alter impulsive choice.
RatCocaine-Induced Dopamine ReleaseAttenuated the increase in extracellular dopamine in the nucleus accumbens and dorsal striatum. nih.gov5-HT3 receptors modulate the neurochemical effects of psychostimulants linked to reinforcement and impulsivity. nih.gov
RatmCPP-Induced Anxiety (Light-Dark Box)Significantly reduced the anxiogenic effect of mCPP. researchgate.netDemonstrates anxiolytic potential by blocking 5-HT3 receptors. researchgate.net

Neurodegenerative Pathomechanisms and Models

The application of this compound in animal models of neurodegenerative diseases is not extensively documented in comparison to other research areas. However, some studies provide insight into its potential neuroprotective roles by targeting mechanisms relevant to neurodegeneration.

In an in vitro model relevant to Alzheimer's disease, the blockade of 5-HT3 receptors by antagonists including this compound was shown to reduce hydrogen peroxide-induced neurotoxicity in cultured rat cortical cells. Another study focusing on Alzheimer's pathology found that 5-HT3 receptor antagonists could significantly reduce beta-amyloid (Aβ)-induced elevation of intracellular calcium, caspase-3 activity, and apoptosis in cortical neuron cultures. nih.gov These findings suggest that 5-HT3 receptor antagonism may counteract key pathological processes like oxidative stress and Aβ-toxicity.

Furthermore, some research has utilized repeated administration of the NMDA receptor antagonist ketamine as a model to induce neuroapoptosis and cognitive deficits in the developing brains of adolescent rats. plos.org While this compound has been studied in conjunction with ketamine, this has primarily been in the context of psychotomimetic effects rather than specifically as an intervention in a neurodegeneration model. plos.orgscielo.br The direct use of this compound to probe 5-HT3 receptor function within established genetic or toxin-induced animal models of specific neurodegenerative disorders like Parkinson's or Huntington's disease appears limited in the available scientific literature. researchgate.netmdpi.commdpi.com

Psychotomimetic Effects and this compound Interaction (e.g., Ketamine-induced)

This compound has been instrumental in investigating the role of the 5-HT3 receptor in the behavioral effects of N-methyl-D-aspartate (NMDA) receptor antagonists like ketamine, which are used to model psychotomimetic effects relevant to schizophrenia. scielo.brscielo.brnih.gov Studies were designed to test whether the behavioral deficits induced by ketamine could be mitigated by 5-HT3 receptor blockade.

In comprehensive studies using both mice and rats, ketamine administration produced a range of behaviors analogous to symptoms of psychosis, including ataxia, stereotypy, and diminished exploratory activity in mice. nih.gov In rats, ketamine reduced prepulse inhibition of the acoustic startle response and impaired performance in cognitive tasks such as the delayed non-matching-to-sample task. nih.gov Pretreatment with this compound did not reverse any of these ketamine-induced behavioral or cognitive deficits. nih.gov Similarly, this compound had no effect on the discriminative stimulus properties of ketamine, meaning it did not block rats' ability to recognize the internal state induced by ketamine. nih.gov

These findings suggest that the 5-HT3 receptor system is not a primary mediator of the psychotomimetic-like behavioral disruptions caused by NMDA receptor antagonism. Interestingly, in the tail suspension test, a model used to screen for antidepressant-like activity, both ketamine and this compound produced anti-immobility effects when administered alone. nih.gov When administered together, they showed an enhanced effect, suggesting that 5-HT3 receptor blockade may augment certain antidepressant-like actions of ketamine. nih.gov

Pain and Inflammatory Process Research

Modulation of Nociceptive Transmission

This compound has been a key pharmacological tool for elucidating the role of the 5-HT3 receptor in the complex modulation of pain signals, known as nociceptive transmission, particularly at the spinal cord level. scribd.com Serotonin (B10506) (5-HT) released from descending pathways can have both pain-inhibiting and pain-facilitating effects, depending on the receptor subtype activated. The 5-HT3 receptor, a ligand-gated ion channel, is generally associated with excitatory, pro-nociceptive actions. mdpi.com

Research using animal models has demonstrated that the activation of spinal 5-HT3 receptors can enhance pain sensitivity. scribd.com Conversely, studies have shown that this compound can modulate these pathways. For instance, in rats, intrathecal pretreatment with this compound was shown to abolish the antinociceptive effects produced by the administration of 5-HT. osti.gov In another study, facilitation of the tail-flick reflex induced by glutamate (B1630785) microinjections into the rat brainstem was not affected by intrathecal MDL-72222, suggesting the descending facilitatory pathway in that model was mediated by other serotonin receptors (e.g., 5-HT1), highlighting the specificity of these systems. nih.gov

Studies in Neuropathic Pain Models

This compound has been extensively employed in animal models of neuropathic pain, a chronic pain state caused by nerve injury. A common and clinically relevant model is chemotherapy-induced neuropathic pain, often established using the agent oxaliplatin (B1677828). mdpi.com In these models, this compound is typically used not as a primary analgesic but as an antagonist to determine if the analgesic effects of another treatment are mediated through the 5-HT3 receptor pathway.

Multiple studies have demonstrated this utility:

Electroacupuncture (EA): In rat models of neuropathic pain, the pain-relieving effects of low-frequency EA on cold allodynia were significantly blocked by intrathecal administration of MDL-72222. nih.gov This indicates that the analgesic action of EA is dependent, at least in part, on the spinal 5-HT3 receptor system.

Venlafaxine (B1195380): The analgesic effect of the serotonin-norepinephrine reuptake inhibitor (SNRI) venlafaxine against mechanical allodynia in an oxaliplatin-induced neuropathy mouse model was abolished by pretreatment with MDL-72222. nih.gov

Natural Compounds: In a mouse model of oxaliplatin-induced neuropathy, the analgesic effects of tandfonline.com-shogaol (a compound from ginger) were completely blocked by intrathecal MDL-72222. researchgate.net

Conversely, one study found that the analgesic effect of rosavin (B1679537) in an oxaliplatin mouse model was not blocked by MDL-72222, demonstrating that not all analgesics acting on the serotonergic system utilize the 5-HT3 receptor. kjpp.net These studies collectively underscore the value of this compound in dissecting the specific mechanisms of action of potential neuropathic pain therapies. mdpi.com

Table 2: Use of this compound in Neuropathic Pain Models

Neuropathic ModelAnalgesic Treatment StudiedEffect of this compound PretreatmentConclusion
Oxaliplatin-Induced Neuropathy (Mouse)VenlafaxineAbolished venlafaxine-induced analgesia. nih.govThe analgesic effect of venlafaxine is mediated by 5-HT3 receptors. nih.gov
Nerve Injury (Rat)Electroacupuncture (2 Hz)Significantly blocked the relieving effects on cold allodynia. nih.govThe analgesic effect of electroacupuncture involves spinal 5-HT3 receptors. nih.gov
Oxaliplatin-Induced Neuropathy (Mouse) tandfonline.com-ShogaolCompletely blocked analgesic effects. researchgate.netThe analgesic effect of tandfonline.com-shogaol is mediated by 5-HT3 receptors. researchgate.net
Oxaliplatin-Induced Neuropathy (Mouse)RosavinDid not block rosavin-induced analgesia. kjpp.netThe analgesic effect of rosavin is mediated by other pathways (e.g., 5-HT1A). kjpp.net

Effects on Central Sensitization

Central sensitization is a state of nervous system hyperexcitability that contributes to the development and maintenance of chronic and neuropathic pain. dovepress.com It involves an amplification of pain signals within the central nervous system, leading to phenomena such as allodynia (pain from a non-painful stimulus) and hyperalgesia (an exaggerated response to a painful stimulus). dovepress.com

Research indicates that this compound can effectively counteract this process. Studies have shown that in animal models of central sensitization, which are crucial for understanding conditions like neuropathic pain, this compound effectively attenuates the resulting hyper-responsiveness. scribd.com By blocking 5-HT3 receptors, which are involved in excitatory synaptic transmission, this compound can prevent or reduce the serotonin-induced sensitization of pain pathways in the spinal cord. scribd.com The efficacy of this compound in blocking allodynia and hyperalgesia in the neuropathic pain models described previously is direct evidence of its ability to modulate central sensitization, as these are hallmark behavioral signs of this underlying mechanism. nih.govresearchgate.net

Substance Use and Addiction Research

Research utilizing animal models has demonstrated that this compound can influence behaviors and neurochemical changes associated with several substances of abuse, pointing to the involvement of the 5-HT3 receptor in addiction-related pathways.

Studies in rodent models have consistently shown that this compound can reduce the voluntary intake of ethanol. In Sardinian ethanol-preferring (sP) rats, which are selectively bred for high alcohol consumption, treatment with this compound resulted in a dose-dependent decrease in daily ethanol intake. nih.gov The highest dose tested inhibited consumption by as much as 75% without affecting the total volume of fluid the animals drank. nih.gov This suggests a specific effect on alcohol preference rather than a general suppression of drinking behavior. nih.gov

Further research in alcohol-preferring (P) rats found that this compound reduced ethanol consumption during both the initial acquisition phase and the maintenance phase of drinking. researchgate.net These findings indicate that the activation of 5-HT3 receptors may play a permissive role in the preference for alcohol. nih.gov

Table 1: Effect of this compound on Voluntary Ethanol Consumption in Rat Models

Animal Model Key Finding Citation
Sardinian ethanol-preferring (sP) rats Dose-dependently inhibited ethanol consumption by up to 75%. nih.gov
Alcohol-preferring (P) rats Reduced ethanol intake during both acquisition and maintenance phases. researchgate.net

This compound has been shown to interfere with the behavioral and neurochemical consequences of psychostimulant administration in animal models.

Pretreatment with this compound has been found to attenuate the neurochemical and behavioral effects induced by cocaine in rats. cambridge.org A key mechanism of cocaine's reinforcing properties is its ability to increase the concentration of extracellular dopamine in critical brain regions like the nucleus accumbens. nih.gov Microdialysis studies in rats demonstrated that this compound dose-dependently weakens the elevation of dopamine in the nucleus accumbens and dorsal striatum caused by cocaine. nih.gov This suggests that the 5-HT3 receptor is involved in modulating the dopaminergic response to cocaine. cambridge.orgnih.gov

Table 2: Impact of this compound on Cocaine-Induced Effects in Rats

Effect Measured Brain Region(s) Result of this compound Pretreatment Citation
Dopamine Elevation Nucleus Accumbens, Dorsal Striatum Dose-dependent attenuation nih.gov
General Behavioral Effects Not specified Attenuation of effects cambridge.org

Similar to its effects on cocaine, this compound can also modulate the neurochemical impact of amphetamine. Amphetamine elevates extracellular dopamine, and studies in anesthetized rats have shown that this compound can attenuate this amphetamine-induced increase in both the nucleus accumbens and the dorsal striatum. nih.gov The interaction appears to differ slightly from that with cocaine, potentially due to the different primary mechanisms by which the two psychostimulants increase synaptic dopamine. nih.gov These findings support a role for 5-HT3 receptors in the broader regulation of dopamine neurotransmission, which is central to the effects of amphetamine-like stimulants. nih.govnih.gov

Table 3: Influence of this compound on Amphetamine-Induced Dopamine Release in Rats

Brain Region(s) Finding Citation
Nucleus Accumbens, Dorsal Striatum Attenuated the amphetamine-induced elevation of extracellular dopamine. nih.gov

The rewarding effects of 3,4-methylenedioxymethamphetamine (MDMA), often studied using the conditioned place preference (CPP) paradigm, also appear to be influenced by the 5-HT3 receptor system. Research has shown that an MDMA-induced CPP in rats can be attenuated by pretreatment with the 5-HT3 receptor antagonist this compound. nih.gov This suggests that the rewarding properties of MDMA, which are a key component of its abuse potential, are at least partially mediated by the activity of 5-HT3 receptors. nih.gov

Table 4: Effect of this compound on MDMA-Induced Reward Behavior

Behavioral Paradigm Animal Model Result of this compound Pretreatment Citation
Conditioned Place Preference (CPP) Rat Attenuation of MDMA-induced CPP nih.gov

The role of this compound in modulating the effects of opioids like morphine is less clear, with some studies showing mixed results. For instance, one study found that 5-HT3 antagonists, including this compound, failed to reverse the suppression of sexual behavior in rats caused by morphine. capes.gov.br In another context, research has shown that this compound can prevent the inhibition of GABA (gamma-aminobutyric acid) efflux, a complex interaction that may be relevant to the broader effects of substances that act on the 5-HT system. researchgate.net While the mu-opioid receptor is the primary molecular target for morphine's analgesic and rewarding effects, the nuanced interactions with other neurotransmitter systems, such as the serotonergic system via 5-HT3 receptors, continue to be an area of investigation. researchgate.netnih.gov

Modulation of Psychostimulant-Induced Effects

Amphetamine-Induced Dopamine Elevations

Gastrointestinal System Research (non-human contexts)

This compound, a selective 5-HT3 receptor antagonist, has been instrumental in preclinical research to elucidate the role of serotonin in the gastrointestinal (GI) system. scribd.com Animal models have been crucial in understanding its effects on emesis and motility.

The investigation of emesis, or vomiting, in preclinical settings relies on animal models that can exhibit this reflex. The ferret is considered a gold standard model for studying emesis, particularly chemotherapy-induced nausea and vomiting (CINV). ndineuroscience.com Research in these models has demonstrated that chemotherapeutic agents like cisplatin (B142131) trigger the release of serotonin in the gastrointestinal tract. scribd.com This serotonin then activates 5-HT3 receptors on vagal afferent nerves, initiating the vomiting reflex. scribd.comingentaconnect.com

This compound is used in these models to block these specific 5-HT3 receptors. scribd.com Its application helps to prevent the initiation of the emetic signal cascade, thereby reducing nausea and vomiting behaviors in the animal models. scribd.com Another important animal model is the house musk shrew (Suncus murinus), which is one of the smallest mammals known to be capable of vomiting and is used to study the anti-emetic properties of various compounds. ndineuroscience.comdtic.mil Studies in these models have been pivotal in establishing the anti-emetic efficacy of 5-HT3 receptor antagonism. ndineuroscience.com

Table 1: this compound in Emesis Pathway Research

Animal ModelEmetic StimulusKey Finding with this compoundReference
FerretCisplatinActs as an effective agent in reducing nausea and vomiting by blocking 5-HT3 receptors, which are activated by chemotherapy-induced serotonin release. scribd.comndineuroscience.com
Musk Shrew (Suncus murinus)Various chemical agentsUsed to identify and characterize the anti-emetic properties of 5-HT3 receptor antagonists. ndineuroscience.comdtic.mil

The 5-HT3 receptors are integral to the regulation of gastrointestinal motility, and their dysregulation is associated with conditions like irritable bowel syndrome (IBS) in research models. scribd.com Preclinical studies, often using isolated tissues from animal models such as the guinea-pig ileum, have explored the mechanisms underlying GI motility. wur.nl

In these ex vivo models, the application of serotonin typically induces responses such as depolarization or contraction. This compound is used to selectively block the 5-HT3 receptors, allowing researchers to distinguish their function from other serotonin receptor subtypes, such as 5-HT4 receptors, which are also involved in motility. nih.govresearchgate.net Research has shown that by blocking 5-HT3 receptors, this compound can help normalize motility disturbances and alleviate visceral hypersensitivity in animal models of GI disorders. scribd.com These studies confirm that antagonism of 5-HT3 receptors is a key mechanism for modulating intestinal transit. nih.gov

Table 2: this compound in Gastrointestinal Motility Research

Research ModelExperimental ApplicationKey Finding with this compoundReference
Guinea-pig ileum (isolated)Study of cholinergic transmissionUsed to differentiate 5-HT3 receptor-mediated effects from those of 5-HT4 receptors in modulating neuronal activity. wur.nlnih.gov
Rat oesophagus (isolated)Investigation of smooth muscle relaxationDemonstrated that 5-HT-induced relaxation was not inhibited by this compound, helping to characterize a non-5-HT3 receptor (putative 5-HT4) mediating the effect. researchgate.net
General Animal Models of IBSInduction of motility disturbancesNormalizes motility and alleviates visceral hypersensitivity by blocking 5-HT3 receptors. scribd.com

Emesis Pathway Studies

Other Behavioral and Physiological Research Applications

Animal models are essential for investigating the complex pathophysiology of migraines, which often involves the activation of the trigeminovascular system. mdpi.comresearchgate.net Research using these models, which can include the electrical or chemical stimulation of intracranial structures, helps to understand nociceptive (pain-related) pathways. mdpi.com

Serotonin (5-HT) has been shown to have complex, dual effects in the trigeminal system. While it can have pro-nociceptive effects peripherally, it can also exert anti-nociceptive effects centrally. In a key study on the trigeminal system in rats, 5-HT was found to reduce monosynaptic inputs from specific trigeminal nerve fibers (Aδ- and C-afferents) to neurons in the upper cervical lamina I. This inhibitory, or anti-nociceptive, effect was blocked by this compound, demonstrating that it is mediated by 5-HT3 receptors. researchgate.net This finding highlights the role of central 5-HT3 receptors in modulating the transmission of pain signals relevant to migraine pathophysiology. researchgate.net

Table 3: this compound in Migraine Pathophysiology Research

Animal Model / PreparationExperimental ObservationKey Finding with this compoundReference
Rat brainstem slices / trigeminal systemApplication of 5-HT reduced synaptic input from trigeminal afferents and CGRP release.The inhibitory effect of 5-HT on trigeminal neurons was blocked by this compound, indicating the effect is mediated by 5-HT3 receptors. researchgate.net

The autonomic nervous system (ANS) is critical for regulating involuntary physiological processes, and serotonin is a key neuromodulator within this system. researchgate.netnvlvet.com.uawellbeingintlstudiesrepository.org Research in animal models has been crucial for dissecting the specific roles of 5-HT receptor subtypes in cardiovascular and sympathetic nervous system control.

Studies in sinoaortic-denervated rats have been used to isolate the effects of neurotransmitters on vagal afferent pathways. In these models, the administration of 5-HT3 receptor agonists like 2-methyl-5-HT produces a sympathoinhibitory response, characterized by a decrease in mean arterial pressure, heart rate, and efferent renal sympathetic nerve activity. ahajournals.org The cardiovascular effects induced by 5-HT3 receptor stimulation are blocked by the selective antagonist this compound. ahajournals.org This response is also abolished by vagotomy (cutting of the vagus nerve), confirming that the sympathoinhibitory effects of 5-HT3 receptor activation are mediated via vagal afferents. ahajournals.org These findings establish this compound as a critical tool for investigating the role of 5-HT3 receptors in the autonomic regulation of cardiovascular function.

Table 4: this compound in Autonomic Nervous System Research

Animal ModelAgonist UsedMeasured ParametersKey Finding with this compoundReference
Sinoaortic-denervated rats2-methyl-5-HT, Phenyl biguanideMean Arterial Pressure (MAP), Heart Rate (HR), Efferent Renal Sympathetic Nerve Activity (ERSNA)Blocks the sympathoinhibitory responses (decrease in MAP, HR, ERSNA) elicited by 5-HT3 agonists, confirming the response is mediated by 5-HT3 receptors on vagal afferents. ahajournals.org

Advanced Methodologies in Mdl 72222 Research

Radioligand Imaging and Distribution Studies with [11C]MDL 72222

The carbon-11 (B1219553) labeled version of this compound, [11C]this compound, was developed as a potential radioligand for studying 5-HT3 receptors using Positron Emission Tomography (PET). ebi.ac.uknih.gov The synthesis involves the alkylation of the nor-precursor with [11C]methyliodide, resulting in a good yield of the radiolabeled compound. ebi.ac.uk

In Vivo Brain Distribution and Kinetics

Upon intravenous administration, [11C]this compound readily crosses the blood-brain barrier. ebi.ac.uknih.gov Studies in baboons have shown that the radioactivity is distributed heterogeneously throughout the brain, with notable uptake in various regions. ebi.ac.uknih.gov The kinetics of [11C]this compound in brain tissue are characterized by a rapid initial uptake, followed by a slower increase, and then a plateau phase. ebi.ac.uknih.gov However, the brain's radioactivity levels were not significantly reduced by pretreatment with a large excess of unlabeled this compound, suggesting a high degree of non-specific binding. ebi.ac.uk This high lipophilicity and consequent non-specific binding have limited the utility of [11C]this compound for specifically studying 5-HT3 receptor binding in the brain in vivo. nih.gov

Positron Emission Tomography (PET) Applications in Non-Human Primates

PET studies using [11C]this compound have been conducted in non-human primates, such as baboons, to evaluate its potential for imaging 5-HT3 receptors. ebi.ac.uknih.gov While the radiotracer showed marked uptake in the brain, displacement studies with cold (unlabeled) this compound did not produce a clear effect on the kinetics of [11C]this compound, even in areas known to have a high density of 5-HT3 receptors. ebi.ac.uknih.gov These findings indicate that while [11C]this compound enters the brain, the signal is not specific to 5-HT3 receptor binding, likely due to the aforementioned high non-specific binding. nih.gov Therefore, its application for quantitative PET studies of 5-HT3 receptors in non-human primates is considered limited. ebi.ac.uk

In Vitro Experimental Systems and Assays

In vitro preparations have been instrumental in characterizing the pharmacological actions of this compound at the cellular and tissue level.

Cell Culture Models for Receptor Function

Cell culture models are crucial for dissecting the molecular interactions of this compound with the 5-HT3 receptor. Human embryonic kidney (HEK) cells and the ND7/23 neuroblastoma/dorsal root ganglion hybrid cell line, which express recombinant or endogenous 5-HT3 receptors respectively, have been utilized in such studies. researchgate.net Research using these models has demonstrated that prolonged exposure to the 5-HT3 receptor antagonist this compound can lead to an up-regulation of 5-HT3A receptors. researchgate.net This up-regulation is both time and concentration-dependent. researchgate.net Such cell-based assays provide a controlled environment to investigate the direct effects of this compound on receptor expression and function, contributing to a deeper understanding of its mechanism of action.

Isolated Tissue Preparations (e.g., rabbit heart, guinea pig ileum)

Isolated tissue preparations are classic pharmacological tools that have been used to characterize the antagonist properties of this compound.

Rabbit Heart: In the isolated rabbit heart, this compound has been shown to be a potent antagonist of the effects of 5-HT on sympathetic nerve terminals. google.comeur.nl It effectively blocks the 5-HT-induced positive chronotropic response, which is mediated by the release of noradrenaline from sympathetic nerve endings. eur.nl The threshold for this antagonism is very low, demonstrating the high potency of this compound at these neuronal 5-HT3 receptors. google.com

Guinea Pig Ileum: The guinea pig ileum is a standard preparation for studying 5-HT3 receptor-mediated responses in the enteric nervous system. guidetopharmacology.orgnorecopa.no this compound has been used in this preparation to antagonize 5-HT-induced contractions, which are mediated by the release of acetylcholine (B1216132) from enteric neurons. This preparation is valuable for determining the potency and selectivity of 5-HT3 receptor antagonists like this compound.

In Vivo Microdialysis Techniques in Neurochemical Research

In vivo microdialysis is a powerful technique used to measure the levels of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in freely moving animals. This methodology has been employed to investigate the effects of this compound on neurochemical systems.

Studies using in vivo microdialysis have shown that this compound can modulate dopamine (B1211576) release in brain areas like the nucleus accumbens and the dorsal striatum. For instance, this compound has been found to dose-dependently attenuate the increase in extracellular dopamine induced by cocaine and amphetamine. jneurosci.org Another study demonstrated that pretreatment with this compound reduced the morphine-induced increase in striatal dopamine release. However, this compound by itself did not alter the basal release of dopamine. These findings suggest that 5-HT3 receptors, which are blocked by this compound, are involved in modulating the release of dopamine under conditions of stimulation by certain drugs.

Interactive Data Table: In Vivo Microdialysis Findings for this compound

Drug ChallengeBrain RegionEffect of this compound Pretreatment on Dopamine ReleaseFinding
CocaineNucleus Accumbens, Dorsal StriatumAttenuated the increase in dopamine jneurosci.org
AmphetamineNucleus Accumbens, Dorsal StriatumAttenuated the increase in dopamine jneurosci.org
Morphine (10 mg/kg)StriatumReduced the increase in dopamine
Basal ConditionsStriatumNo effect on dopamine release

Genetic and Molecular Approaches in Elucidating this compound Action

Genetic and molecular biology techniques have become indispensable in dissecting the precise mechanisms of action of pharmacological compounds. In the study of this compound, these approaches have provided high-resolution insights into the downstream cellular events that follow 5-HT3 receptor antagonism, particularly concerning gene expression and the specific receptor subunit interactions that mediate its effects.

The activation of neurons by neurotransmitters often triggers a cascade of intracellular signaling that results in altered gene expression. Among the first genes to be transcribed are the immediate-early genes (IEGs), which are rapidly and transiently activated in response to cellular stimuli. These genes frequently encode transcription factors that, in turn, regulate the expression of later-response genes, thereby translating short-term synaptic events into long-term changes in neuronal function and plasticity. Commonly studied IEGs in neuroscience include c-fos, egr-1 (also known as Zif268, Krox-24, or NGFI-A), and Arc. genecards.org

Research into the effects of this compound has utilized the expression of these IEGs as a marker for neuronal activation following 5-HT3 receptor stimulation. A pivotal area of this research has been in understanding the interplay between serotonin (B10506) and dopamine systems, particularly in the context of psychostimulant action. While dopamine is a key factor in the gene expression changes induced by psychostimulants, it is not solely sufficient to produce the full effect. nih.gov Serotonin, particularly acting through 5-HT3 receptors, plays a crucial modulatory role.

Studies have demonstrated that the administration of amphetamine induces a robust expression of the immediate-early gene c-fos in the striatum. This effect was found to be completely blocked by the pre-administration of this compound. nih.gov This finding highlights that 5-HT3 receptor activation is a necessary step for the full amphetamine-induced gene induction response in this brain region. The specificity of this pathway was confirmed as antagonists for other serotonin receptors, such as the 5-HT2A/2C antagonist ritanserin, did not prevent the amphetamine-induced c-fos expression. nih.gov

Further investigation into the molecular cascade revealed that this compound's inhibitory action extends to the phosphorylation of specific transcription factors. The blockade of 5-HT3 receptors by this compound was shown to prevent the phosphorylation of Activating Transcription Factor-1 (ATF-1) at the Serine-63 position following amphetamine administration. nih.gov ATF-1 is a known regulator of target genes, including c-fos. nih.gov Interestingly, this compound did not affect the amphetamine-induced phosphorylation of another key transcription factor, cAMP Response Element Binding Protein (CREB), at its Serine-133 site. nih.gov This demonstrates the specificity of the signaling pathway modulated by 5-HT3 receptors in this context.

These gene expression studies, summarized in the table below, have been critical in mapping the downstream consequences of 5-HT3 receptor antagonism by this compound, showing its ability to gate the influence of the serotonin system on dopamine-mediated neuronal activation and gene regulation.

Table 1: Effect of this compound on Amphetamine-Induced Gene and Transcription Factor Activity in the Striatum

Molecular Target Effect of Amphetamine Alone Effect of Amphetamine with this compound Pre-treatment Reference
c-Fos Expression Strong Induction Complete Inhibition nih.gov
ATF-1 Phosphorylation (Ser63) Increased Phosphorylation Inhibition of Phosphorylation nih.gov

| CREB Phosphorylation (Ser133) | Increased Phosphorylation | No Effect on Phosphorylation | nih.gov |

The 5-HT3 receptor, unique among serotonin receptors for being a ligand-gated ion channel, is a pentameric structure composed of five subunits surrounding a central ion pore. mdpi.comnih.gov Molecular cloning has identified several distinct subunits, designated 5-HT3A, 5-HT3B, 5-HT3C, 5-HT3D, and 5-HT3E. nih.govnih.gov The functional and pharmacological properties of the assembled receptor are determined by its specific subunit composition.

The 5-HT3A subunit is the fundamental component of all functional 5-HT3 receptors. nih.gov It can form functional homomeric receptors (composed solely of five 5-HT3A subunits). nih.govnih.gov However, these homomeric receptors exhibit biophysical properties, such as very low single-channel conductance (<1 pS), that differ from many native 5-HT3 receptors found in the nervous system. nih.gov

The discovery of the 5-HT3B subunit was a major advance in understanding 5-HT3 receptor diversity. researchgate.net The 5-HT3B subunit does not form functional receptors on its own but readily co-assembles with the 5-HT3A subunit to form heteromeric 5-HT3AB receptors. nih.govresearchgate.net The inclusion of the 5-HT3B subunit dramatically alters the receptor's characteristics, bringing them much closer to those observed in neurons. researchgate.net These heteromeric receptors display a significantly larger single-channel conductance (~16 pS), a different current-voltage relationship, and lower permeability to calcium compared to their homomeric 5-HT3A counterparts. nih.govresearchgate.net

This compound has been an essential pharmacological tool in studies aimed at characterizing the function and composition of these native receptors. For instance, in studies of rat hippocampal interneurons, the application of serotonin was shown to induce an inward current that could be blocked by this compound, confirming the current was mediated by 5-HT3 receptors. nih.gov Following this pharmacological identification, single-cell reverse transcription-polymerase chain reaction (RT-PCR) was used to analyze the mRNA from that same neuron, revealing the expression of both 5-HT3A and 5-HT3B subunits. nih.gov This combination of pharmacology and molecular biology provides strong evidence that functional, heteromeric 5-HT3AB receptors are present on these neurons.

While the subunit composition profoundly impacts the biophysical properties of the receptor, its effect on the binding of competitive antagonists like this compound appears to be modest. researchgate.net This is thought to be because the primary ligand binding sites are located at the interface between 5-HT3A subunits. researchgate.net However, the subunit makeup does influence the potency of other types of ligands, such as channel blockers. researchgate.net The existence of other subunits (5-HT3C, 5-HT3D, and 5-HT3E) adds further complexity, although their functional roles and impact on pharmacology are not as well-characterized. nih.govnih.govresearchgate.net

Table 2: Comparison of 5-HT3A and 5-HT3AB Receptor Properties

Property Homomeric 5-HT3A Receptor Heteromeric 5-HT3AB Receptor Reference(s)
Subunit Composition 5 x 5-HT3A 5-HT3A and 5-HT3B subunits nih.govnih.gov
Single-Channel Conductance Very low (<1 pS) High (~16 pS) nih.govresearchgate.net
Calcium Permeability Permeable Low permeability nih.govresearchgate.net
Antagonist Affinity (e.g., this compound) High Generally modest change researchgate.netresearchgate.net

| Resemblance to Native Receptors | Differs from many neuronal receptors | Closely resembles many neuronal receptors | researchgate.net |

Comparative Pharmacological Analyses of Mdl 72222

Differentiation from Other 5-HT3 Receptor Antagonists (e.g., Ondansetron (B39145), ICS 205-930)

MDL 72222 belongs to the class of 5-HT3 receptor antagonists, often referred to as "setrons". wikipedia.org While sharing the common mechanism of action of blocking the 5-HT3 receptor, these compounds exhibit differences in chemical structure, receptor affinity, dose response, and duration of effect. wikipedia.org

Early research comparing this compound with other selective 5-HT3 receptor antagonists like ICS 205-930 (tropisetron) and ondansetron (GR38032F) highlighted both similarities and distinctions. In studies evaluating the inhibition of 5-HTP-induced head shaking and behavioral symptoms induced by 5-methoxy-N,N,-dimethyltryptamine in rats, both ICS 205-930 and this compound dose-dependently reduced head shaking. nih.gov However, they were significantly less potent in this regard compared to antagonists primarily acting on 5-HT2 receptors, suggesting limited interaction with 5-HT2 receptors in the brain. nih.gov

In terms of affinity for the 5-HT3 receptor, studies using radioligand binding have shown varying potencies among different antagonists. One study using [3H]-RS 25259-197 to label 5-HT3 receptors in human post-mortem hippocampus found a rank order of potency where RS 25259-197 > granisetron (B54018) > (S)-zacopride > tropisetron (B1223216) > (R)-zacopride > ondansetron > this compound. acs.org This suggests that this compound may have a lower affinity for the 5-HT3 receptor compared to several other compounds in this class, including ondansetron and tropisetron (ICS 205-930). acs.org

Another study comparing ICS 205-930 and GR38032F (ondansetron) with zacopride (B1682363) in the guinea pig ileum showed that zacopride and ICS 205-930 had similar affinity (-log kB approximately 8.0), while GR38032F showed lower affinity (-log ka approximately 7.0). google.com While this study didn't directly include this compound in the affinity comparison, it illustrates the variations in receptor binding profiles among 5-HT3 antagonists.

Research on the effects of 5-HT3 receptor antagonists on morphine-induced place conditioning in rats demonstrated that both this compound (1 mg/kg SC) and ondansetron (0.01 mg/kg SC) significantly antagonized place conditioning at certain doses. nih.gov However, higher doses of ondansetron (0.1-1 mg/kg SC) led to variable antagonism that was dependent on the conditioning compartment, possibly due to ondansetron alone producing environmentally dependent place conditioning at these higher doses. nih.gov This suggests potential differences in the behavioral profiles of this compound and ondansetron at higher concentrations.

Furthermore, this compound has been noted for its selectivity for the 5-HT3 receptor. tocris.comabcam.com Its development stemmed from structural modifications of cocaine, which was known to be a weak 5-HT-M receptor antagonist (later identified as the 5-HT3 receptor). wikipedia.orgacnp.org

5-HT3 Receptor AntagonistChemical NatureKey Differentiations
This compound (Bemesetron)Tropane derivativeSelective 5-HT3 antagonist used primarily in research. Lower affinity in some studies. wikipedia.orgtocris.comacs.org
OndansetronCarbazole derivativeHighly selective 5-HT3 antagonist, widely used clinically as an antiemetic. wikipedia.org May show environmentally dependent effects at higher doses in some behavioral models. nih.gov
ICS 205-930 (Tropisetron)Indole derivativePotent 5-HT3 antagonist, also has partial agonist activity at α7-nicotinic receptors. tocris.comwikipedia.org Similar affinity to zacopride in some preparations. google.com

Cross-Talk with Non-Serotonergic Neurotransmitter Systems (e.g., Acetylcholine (B1216132), Norepinephrine)

The 5-HT3 receptor, being a ligand-gated ion channel, is unique among serotonin (B10506) receptors and its activation can lead to rapid depolarization, influencing the release of various neurotransmitters. researchgate.net This suggests potential cross-talk with non-serotonergic systems.

While the primary action of this compound is on the 5-HT3 receptor, its influence on systems like acetylcholine and norepinephrine (B1679862) is often considered in the context of the broader effects of 5-HT3 receptor modulation. For instance, ondansetron, another 5-HT3 antagonist, is noted for not having significant effects on dopamine (B1211576) receptors or muscarinic acetylcholine receptors. wikipedia.org Tropisetron (ICS 205-930), in addition to its 5-HT3 antagonism, has been shown to act as a partial agonist at α7-nicotinic acetylcholine receptors and can sensitize human α7-nicotinic receptors to low concentrations of acetylcholine. wikipedia.org This indicates that interactions with acetylcholine pathways can be a point of differentiation among 5-HT3 antagonists.

The involvement of 5-HT3 receptors in modulating dopamine release, particularly in mesolimbic brain areas, is well-documented and is relevant to the study of drug abuse. nih.govresearchgate.net Antagonism of the 5-HT3 receptor has been shown to reduce alcohol consumption and some of its subjective effects, suggesting an influence on dopamine-related reward pathways. researchgate.net

While direct, detailed studies specifically on this compound's cross-talk with norepinephrine are less prevalent in the provided search results, the broader understanding of 5-HT3 receptor function suggests potential indirect interactions. Serotonin systems are known to modulate dopaminergic function, and given the interplay between different neurotransmitter systems, including norepinephrine, indirect influences are plausible. nih.gov Norepinephrine itself is a sympathomimetic amine acting on alpha and beta-adrenergic receptors. mims.com

Research into the effects of 5-HT3 receptor antagonists on defensive analgesia in mice suggests a modulatory role for 5-HT3 receptor mechanisms in certain forms of "stress" analgesia. nih.gov While this study focused on pain modulation, it underscores the involvement of 5-HT3 receptors in complex physiological responses that may involve multiple neurotransmitter systems.

Neurotransmitter SystemInteraction with 5-HT3 Receptors (General)Specific Findings with this compound
Acetylcholine5-HT3 receptors can influence the release of various neurotransmitters. Some 5-HT3 antagonists interact with nicotinic acetylcholine receptors. wikipedia.orgresearchgate.netThis compound's primary action is 5-HT3 blockade; direct interactions with acetylcholine receptors are not as prominently documented as for some other 5-HT3 antagonists like tropisetron. wikipedia.orgwikipedia.org
Norepinephrine5-HT systems modulate dopaminergic function, which can interact with adrenergic systems. nih.govDirect, detailed studies on this compound's cross-talk with norepinephrine are limited in the provided results, but indirect influences via 5-HT3 modulation of other systems are possible. nih.gov
Dopamine5-HT3 receptors modulate dopamine neurotransmission, particularly in mesolimbic areas. nih.govresearchgate.netThis compound, as a 5-HT3 antagonist, is used in research exploring the involvement of 5-HT3 receptors in the actions of drugs of abuse, which often involve dopaminergic pathways. wikipedia.orgresearchgate.net

Future Directions and Remaining Research Questions

Exploration of Novel Therapeutic Targets in Preclinical Models

MDL 72222 continues to be instrumental in preclinical investigations to validate novel therapeutic applications for 5-HT3 receptor antagonism beyond its established antiemetic effects. Research is expanding into complex neurological and psychiatric conditions.

Anxiety and Mood Disorders: The role of 5-HT3 receptors in anxiety is a significant area of research. mdpi.com Preclinical studies using animal models like the elevated plus-maze have shown that 5-HT3 receptor antagonists, including this compound, can produce anxiolytic-like effects. scielo.brscielo.br These models are designed to assess anxiety by observing an animal's natural aversion to open, elevated spaces. scielo.br Furthermore, research suggests that this compound may have antidepressant-like properties, as demonstrated in models like the mouse tail suspension test, where it reduced immobility duration. researchgate.net The exploration of its effects in conjunction with other agents, such as ketamine, points toward potential new strategies for treatment-resistant depression. researchgate.net

Pain Modulation: There is growing interest in the role of 5-HT3 receptors in pain pathways. Studies indicate that this compound can reduce pain sensitivity in preclinical models of both acute and chronic pain. scribd.com By blocking 5-HT3 receptors, which can enhance nociceptive transmission, this compound effectively mitigates hyper-responsiveness in models of central sensitization, a key component of neuropathic pain. scribd.com

Reward and Addiction: this compound has been used to probe the involvement of the serotonergic system in reward-related behaviors and substance abuse. psu.edu Preclinical studies have shown that it can suppress voluntary ethanol (B145695) consumption in alcohol-preferring rats, suggesting that 5-HT3 receptors play a role in the reinforcing effects of alcohol. cambridge.orgabcam.com However, its effects on cocaine reinforcement have been less clear, indicating a complex, context-dependent role for 5-HT3 receptors in addiction neurocircuitry. psu.edu

Therapeutic AreaPreclinical ModelKey Finding with this compoundReference
AnxietyElevated Plus-MazeProduces anxiolytic-like behavioral profiles. scielo.brscielo.br
DepressionMouse Tail Suspension TestExhibits antidepressant-like effects, reducing immobility time. researchgate.net
PainFormalin Test, Carrageenan-Induced PainAttenuates pain behaviors and hyper-responsiveness. scribd.com
AddictionVoluntary Ethanol Consumption (Rats)Suppresses ethanol intake in alcohol-preferring rats. cambridge.orgabcam.com

Advancements in this compound-Based Chemical Probe Development

As a potent and highly selective antagonist, this compound serves as a foundational scaffold and benchmark for the development of new chemical probes aimed at the 5-HT3 receptor.

Radioligand Development for Imaging: A significant advancement in probe development was the creation of radiolabeled versions of this compound for in vivo imaging techniques like Positron Emission Tomography (PET). The first candidate PET ligand for imaging the 5-HT3 receptor was [11C]this compound. nih.gov Initial studies in rats and baboons showed that it could cross the blood-brain barrier. nih.gov However, subsequent research revealed a lack of specific, displaceable binding in brain regions expected to have 5-HT3 receptors. This was attributed to a combination of high lipophilicity, leading to non-specific binding, and the relatively low density of 5-HT3 receptors in the brain. nih.gov These findings, while demonstrating the limitations of [11C]this compound as a PET probe, were crucial in guiding the development of next-generation radioligands with improved properties. researchgate.net

Benchmark for Novel Antagonists: this compound's well-characterized pharmacology makes it an essential reference compound in the synthesis and evaluation of new potential 5-HT3 antagonists. dcu.ie In drug discovery programs, new chemical entities are often tested against this compound in competitive binding assays and functional tests to determine their relative potency and selectivity. dcu.ieamazonaws.com For instance, studies developing novel spiroimidazoline and oxadiazole derivatives found that compounds with a dichlorophenyl substituent displayed antagonistic properties comparable to this compound, validating their potential as 5-HT3 receptor ligands. dcu.ie

Probe TypeSpecific CompoundApplicationOutcome / SignificanceReference
PET Radioligand[11C]this compoundIn vivo imaging of 5-HT3 receptors in the brain.Unsuccessful for specific brain imaging due to high lipophilicity and low specific binding, guiding future probe design. nih.gov
Reference CompoundThis compoundBenchmark for assessing new 5-HT3 antagonist potency.Serves as a "gold standard" for comparing affinity (Ki) and functional antagonism (ED50) of novel compounds. dcu.ieamazonaws.com

Elucidating Undiscovered Biological Roles of 5-HT3 Receptors via this compound

This compound is a critical tool for pharmacologically isolating 5-HT3 receptors, thereby helping to uncover their more nuanced and previously unknown biological functions.

The activation of 5-HT3 receptors, which are ligand-gated ion channels, leads to rapid membrane depolarization and can modulate the release of various neurotransmitters. nih.govnih.gov By selectively blocking these receptors, this compound allows researchers to dissect their specific contributions to complex neural circuits.

Modulation of Neurotransmitter Release: In vivo microdialysis studies have been particularly insightful. For example, research in the rat hippocampus demonstrated that local infusion of a 5-HT3 agonist increased serotonin (B10506) (5-HT) levels, an effect that was completely abolished by the co-infusion of this compound. nih.govoatext.com This provided direct evidence that 5-HT3 receptors facilitate 5-HT release, acting in opposition to inhibitory 5-HT1B receptors. nih.gov

Interaction with Dopaminergic Systems: Other microdialysis experiments have used this compound to investigate the link between serotonin and dopamine (B1211576) systems. Repeated treatment with this compound was found to decrease the basal extracellular concentration of dopamine in the nucleus accumbens of rats, a key region in the brain's reward circuitry. nih.gov Such studies are crucial for understanding the neurobiological basis of conditions where these systems are implicated, including depression and addiction. cambridge.orgnih.gov

Role in Sleep-Wake Cycle: The compound has also been used to probe the function of 5-HT3 receptors in regulating vigilance states. The effects of 5-HT3 agonists on wakefulness were shown to be blocked by this compound, linking receptor stimulation to the release of other neurotransmitters like dopamine that influence arousal. sci-hub.se

Methodological Refinements for In Vivo and In Vitro Studies

The use of this compound in a variety of experimental paradigms has driven methodological advancements and highlighted the need for refined approaches in both living organisms (in vivo) and in controlled laboratory settings (in vitro).

In Vivo Microdialysis: The application of this compound in microdialysis experiments represents a sophisticated method for studying neurochemical dynamics in specific brain regions of living animals. nih.govnih.gov This technique, which involves inserting a small probe to sample extracellular fluid, allows for the direct measurement of neurotransmitter level changes in response to pharmacological manipulation, such as the administration of this compound to block 5-HT3 receptors. oatext.comnih.gov Refinements include the use of no-net-flux microdialysis to determine basal neurotransmitter concentrations more accurately. nih.gov

In Vitro Autoradiography and Binding Assays: In vitro techniques such as receptor autoradiography have been used to map the distribution of 5-HT3 binding sites in brain tissue. ucl.ac.uk Competitive binding experiments, where the displacement of a radiolabeled ligand by this compound is measured, are fundamental for determining the affinity and selectivity of new compounds. dcu.ie Methodological consistency in these assays is crucial for comparing results across different studies and laboratories.

Behavioral Models: A key refinement in preclinical behavioral research is the use of a battery of tests rather than a single paradigm to assess complex behaviors like anxiety. nih.gov This approach, utilizing this compound as a pharmacological tool, helps to avoid false positives and provides a more comprehensive understanding of a compound's behavioral profile. nih.gov For example, complementing the elevated plus-maze with the light-dark box test and hole-board test provides a more robust assessment of anxiolytic potential. nih.gov

MethodologyApplication with this compoundMethodological Insight/RefinementReference
In Vivo MicrodialysisBlockade of 5-HT3 receptors to measure downstream effects on dopamine and serotonin release.Enables real-time neurochemical analysis in specific brain nuclei; no-net-flux method improves accuracy. nih.govnih.gov
PET ImagingAttempted use of [11C]this compound to visualize brain 5-HT3 receptors.Revealed challenges of high lipophilicity and low receptor density, informing the design of future radiotracers. nih.govresearchgate.net
Behavioral ParadigmsAssessing anxiolytic and antidepressant-like effects.The use of multiple, diverse behavioral tests (a "battery") is recommended to increase the validity of findings. nih.gov
Radioligand BindingCompetitive displacement of radioligands to determine binding affinities of new compounds.Provides a standardized in vitro method for ranking the potency of novel 5-HT3 receptor antagonists. dcu.ie

Q & A

Q. What experimental designs are optimal for studying this compound's effects on carotid body chemoreceptor activity?

  • Methodology : Employ in vitro carotid body preparations with controlled perfusion systems. Measure neuronal discharge frequency before and after this compound administration using extracellular electrodes. Include dose-response curves (e.g., 5–20 nA iontophoretic currents) and control for nonspecific effects by comparing baseline activity post-antagonist application, as demonstrated in studies showing this compound-induced suppression of 5-HT3-dependent chemoreceptor activation .

Q. How should researchers address contradictions in this compound's reported effects on neuronal firing rates?

  • Methodology : Replicate experiments under standardized conditions (e.g., current intensity, drug concentration). For example, in brainstem neurons, this compound at low currents (5–20 nA) did not attenuate 5-HT-induced depression, but higher currents reduced spontaneous activity. Use spike amplitude analysis to distinguish direct receptor antagonism from nonsynaptic effects, as illustrated in studies where increased spike amplitude indicated non-receptor-mediated modulation .

Advanced Research Questions

Q. What statistical approaches are recommended for analyzing this compound's dose-dependent effects on blood pressure?

  • Methodology : Use mixed-effects models to account for repeated measures in crossover studies (e.g., rabbits exposed to phenylbiguanide with/without this compound pre-treatment). Analyze dose-response relationships using nonlinear regression (e.g., sigmoidal curves) and compare AUC values between placebo and antagonist groups. Reference datasets like the PBGdata frame, which includes variables such as deltaBPa (blood pressure change) and dosea (phenylbiguanide dose) .

Q. How can molecular dynamics simulations clarify this compound's interactions with 5-HT3A receptor mutants?

  • Methodology : Perform site-directed mutagenesis on residues critical for receptor gating (e.g., Arg-222, Leu-293). Use whole-cell patch-clamp recordings to assess agonist/antagonist efficacy in mutant vs. wild-type receptors. For example, this compound failed to block 5-HT responses in Arg-222 mutants, suggesting this residue is critical for ligand-receptor binding .

Q. What techniques detect spontaneous channel opening in 5-HT3 receptors modulated by this compound?

  • Methodology : Apply voltage-clamp fluorometry to monitor conformational changes in receptors expressed in HEK293 cells. Use this compound as a probe to stabilize open/closed states, as shown in studies where the antagonist induced outward currents in 5-HT3A receptors, indicative of altered channel gating .

Q. How do pharmacokinetic properties of this compound influence its utility in CNS studies?

  • Methodology : Conduct microdialysis in rodents to measure brain interstitial fluid concentrations post-systemic administration. Compare with CSF sampling to assess blood-brain barrier penetration. Note that systemic doses ≥1 mg/kg may lack CNS efficacy due to poor bioavailability, as observed in studies where intravenous this compound failed to attenuate 5-HT effects in brainstem neurons .

Data Analysis and Reproducibility

Q. How can researchers resolve discrepancies in this compound's reported efficacy across species?

  • Methodology : Perform meta-analysis of interspecies data (e.g., cat vs. rat carotid body responses) using random-effects models. Control for variables like anesthesia type (e.g., ketamine vs. urethane) and recording techniques (e.g., single-unit vs. multi-electrode arrays). Publicly share raw electrophysiological traces and dose-response datasets to facilitate cross-validation .

Q. What protocols ensure reproducibility in this compound-based receptor studies?

  • Methodology : Adhere to Beilstein Journal of Organic Chemistry guidelines:
  • Provide detailed synthesis/purification data for this compound batches (e.g., NMR, HPLC traces).
  • Publish supplemental electrophysiological protocols (e.g., iontophoretic current calibration).
  • Use standardized reference agonists (e.g., 5-HT at 30 μM) for response normalization .

Q. How can this compound be used to study allosteric modulation in 5-HT3 receptor complexes?

  • Methodology : Co-express 5-HT3A and 5-HT3B subunits in Xenopus oocytes. Apply this compound with orthosteric agonists (e.g., 5-HT) and use Schild analysis to calculate pA2 values. Note that this compound exhibits noncompetitive antagonism in heteromeric receptors, suggesting subunit-dependent allostery .

Contradictions and Limitations

Q. Why does this compound show variable efficacy in suppressing 5-HT3-mediated responses?

  • Analysis : Variability may stem from tissue-specific receptor isoforms (e.g., gut vs. CNS 5-HT3 receptors) or differences in auxiliary subunits (e.g., 5-HT3B). Use knockout models to isolate subunit contributions and validate findings with alternative antagonists (e.g., ondansetron) .

Q. How to reconcile this compound's lack of effect in certain in vivo models despite strong in vitro activity?

  • Analysis : Evaluate pharmacokinetic factors (e.g., plasma protein binding, metabolism) using LC-MS/MS. Consider alternative delivery methods (e.g., intracerebroventricular infusion) to bypass systemic limitations, as demonstrated in studies where direct CNS application restored efficacy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.